molecular formula C10H9BrO B1331914 4-(4-Bromophenyl)but-3-en-2-one CAS No. 3815-31-4

4-(4-Bromophenyl)but-3-en-2-one

Cat. No.: B1331914
CAS No.: 3815-31-4
M. Wt: 225.08 g/mol
InChI Key: ZQNVTVOTCKZKHJ-NSCUHMNNSA-N
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Description

4-(4-Bromophenyl)but-3-en-2-one, also known as 4-bromo-2-butenone, is a brominated alkenone compound belonging to the family of alkenones. It is a colorless solid with a molecular weight of 225.04 g/mol and a melting point of 56-57°C. It is a highly reactive compound with a wide range of applications in the fields of organic synthesis, medicine, and materials science.

Scientific Research Applications

Optical Properties

  • Nonlinear Optical Properties : A study revealed that derivatives of 4-(4-Bromophenyl)but-3-en-2-one exhibit significant nonlinear optical (NLO) properties, making them suitable for use in semiconductor devices (Shkir et al., 2019).
  • Electrochemical Characteristics : Research on Ir(III) complexes with derivatives of this compound showed variation in optical and electrochemical characteristics based on different ligands, indicating potential applications in photophysics and electrochemistry (Katlenok et al., 2017).

Crystallography and Structural Analysis

  • Molecular Structure : Various studies have been conducted to determine the crystal structure of this compound derivatives, providing valuable information on their molecular geometry and potential applications in material science (Suwunwong et al., 2009).
  • Spectroscopic Characterization : Researchers have utilized spectroscopic techniques alongside density functional theory to characterize the structure of this compound derivatives, aiding in the understanding of their physical properties (Bhumannavar, 2021).

Organic Synthesis and Chemical Reactions

  • Synthesis of Naphthalene Derivatives : A study demonstrated the use of this compound in the intramolecular Pd-mediated α-arylation, leading to the synthesis of photochromic naphthopyrans, which are significant in organic chemistry (Aiken et al., 2015).
  • Cascade Cyclization : Another application includes its use in CuCN-mediated cascade cyclization, facilitating the efficient synthesis of complex organic structures such as substituted naphthalene amino esters (Reddy et al., 2013).

Safety and Hazards

“4-(4-Bromophenyl)but-3-en-2-one” is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the signal word “Warning” and hazard statements H302 . Precautionary statements include P264, P270, P301 + P312, and P501 .

Properties

IUPAC Name

(E)-4-(4-bromophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNVTVOTCKZKHJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876231
Record name 3-Buten-2-one,4-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-31-4, 20511-04-0
Record name (3E)-4-(4-Bromophenyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3815-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-4-(4-Bromophenyl)-but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The p-bromobenzaldehyde (1 mmol) and the L-proline (30 mol %) are dissolved in N,N′-dimethylimidazolium methyl H-phosphonate (1 ml). The acetone (1 ml) is added. The mixture is stirred at room temperature until disappearance of the bromobenzaldehyde (followed by Thin Layer Chromatography). 4-(4-bromophenyl)but-3-en-2-one is isolated by extraction with ether (3×5 ml). The product is purified by column chromatography (0.96 g; yield=80%).
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-dimethylimidazolium methyl H-phosphonate
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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